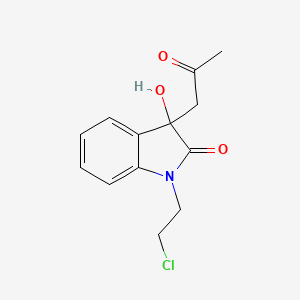

1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one” is a compound that belongs to the class of indoles . Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of indole derivatives has seen considerable activity in the last decade . A novel formal (4 + 1) annulation between N - ( o -chloromethyl)aryl amides and 3-chlorooxindoles through in situ generated aza- ortho -QMs with 3-chlorooxindoles is reported for the synthesis of a series of 2,3′-spirobi (indolin)-2′-ones in high yields .Chemical Reactions Analysis

Indoles are known to easily participate in chemical reactions . The bonding sites of indole are analogous to pyrrole . The crude precipitate was filtered, washed with absolute alcohol, and recrystallized with ethyl acetate to obtain a series of 1-(2-chloroethyl)-3-(substituted phenyl) urea substances .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

- Oxidative 1,2-Carboacylation of Activated Alkenes : A study demonstrates the iron-catalyzed oxidative tandem route to synthesize 3-(2-oxoethyl)indolin-2-ones from N-arylacrylamides and alcohols, presenting an inexpensive and environmentally friendly method for assembling important heterocyclic compounds found in pharmaceutical agents and natural products (Ouyang et al., 2014).

- Synthesis of N-Substituted Indolin-2-ones : Research focused on the synthesis and structural characterization of novel 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones, which were mostly synthesized in excellent yield. These compounds exhibit different patterns of supramolecular assembly, contributing to the diversity of synthetic indolin-2-one derivatives (Becerra et al., 2020).

Biological Activities

- Antimicrobial and Antioxidant Activities : A study on N-phenylpropyl-3-substituted indoline-2-one derivatives highlighted their synthesis, characterization, and evaluation for antimicrobial and antioxidant activities. Some synthesized compounds showed promising results, contributing to the development of new therapeutic agents (Pushpa et al., 2017).

- Anti-HIV-1 Agents : Research into 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one analogs discovered compounds with promising potency against HIV-1 RT inhibition and anti-HIV-1 activity, contributing to the exploration of new treatments for HIV (Chander et al., 2018).

- Anti-Proliferative and Genotoxicity Studies : Synthesized derivatives of indolin-2-ones have been evaluated for their anti-proliferative activity and genotoxicity, showcasing potential as cancer therapeutic agents. Certain compounds exhibited significant growth inhibition in NIH in vitro screenings (Meti et al., 2016).

Zukünftige Richtungen

The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance . This suggests that there is a lot of potential for future research and development in this area.

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-3-hydroxy-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-9(16)8-13(18)10-4-2-3-5-11(10)15(7-6-14)12(13)17/h2-5,18H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXNGFZHXGDLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2722327.png)

![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2722328.png)

![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2722337.png)

![Ethyl 4-amino-2-[(2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2722338.png)

![6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2722344.png)

![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)